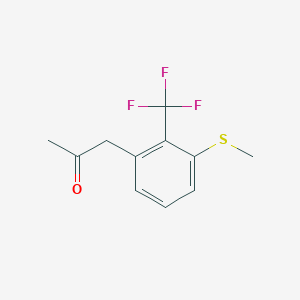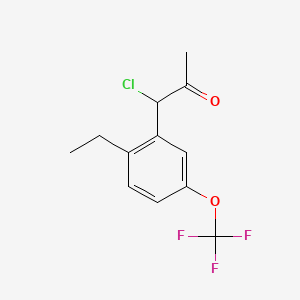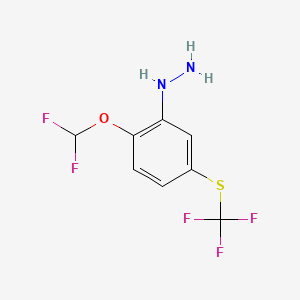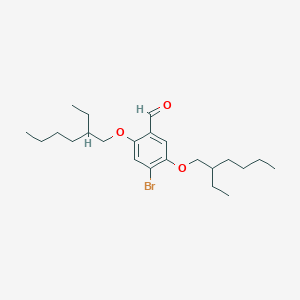
1-(3-(Methylthio)-2-(trifluoromethyl)phenyl)propan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-(Methylthio)-2-(trifluoromethyl)phenyl)propan-2-one is an organic compound characterized by the presence of a trifluoromethyl group, a methylthio group, and a propan-2-one moiety
Vorbereitungsmethoden
The synthesis of 1-(3-(Methylthio)-2-(trifluoromethyl)phenyl)propan-2-one typically involves several steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-(methylthio)benzaldehyde and trifluoromethyl ketone.
Reaction Conditions: The key steps involve the formation of the propan-2-one moiety through aldol condensation or similar reactions. The reaction conditions often include the use of strong bases like sodium hydroxide or potassium hydroxide, and solvents such as ethanol or methanol.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts may be employed to enhance reaction rates and selectivity.
Analyse Chemischer Reaktionen
1-(3-(Methylthio)-2-(trifluoromethyl)phenyl)propan-2-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the methylthio group, leading to the formation of new derivatives with different functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
1-(3-(Methylthio)-2-(trifluoromethyl)phenyl)propan-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(3-(Methylthio)-2-(trifluoromethyl)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, leading to changes in their activity.
Pathways Involved: The exact pathways depend on the specific application and the biological system being studied. For example, in antimicrobial research, the compound may disrupt bacterial cell membranes or inhibit key enzymes.
Vergleich Mit ähnlichen Verbindungen
1-(3-(Methylthio)-2-(trifluoromethyl)phenyl)propan-2-one can be compared with other similar compounds:
Similar Compounds: Compounds with similar structures include 1-(3-(Methylthio)phenyl)propan-2-one and 1-(2-(Trifluoromethyl)phenyl)propan-2-one.
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable compound for ongoing research and development.
Eigenschaften
Molekularformel |
C11H11F3OS |
|---|---|
Molekulargewicht |
248.27 g/mol |
IUPAC-Name |
1-[3-methylsulfanyl-2-(trifluoromethyl)phenyl]propan-2-one |
InChI |
InChI=1S/C11H11F3OS/c1-7(15)6-8-4-3-5-9(16-2)10(8)11(12,13)14/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
UBPFSZDPEACCHD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)CC1=C(C(=CC=C1)SC)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![((2S,4R,5R)-4-(Benzoyloxy)-5-(5-isobutyramido-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-3-YL)tetrahydrofuran-2-YL)methyl benzoate](/img/structure/B14060539.png)



